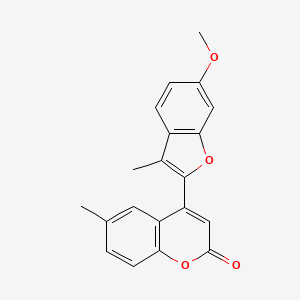

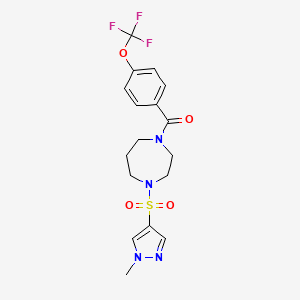

![molecular formula C22H23NO6S B2781638 2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide CAS No. 946349-05-9](/img/structure/B2781638.png)

2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EFAVIRENZ, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infection. However,

Scientific Research Applications

Antimycobacterial Activity

Research involving compounds with furyl and methoxyphenylsulfonyl groups has shown significant potential in the treatment of diseases caused by Mycobacterium tuberculosis. For instance, 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines exhibit varying degrees of activity against M. tuberculosis, with certain compounds demonstrating high antimycobacterial activity and low toxicity against mammalian cells, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Antibacterial Activity

Compounds bearing the furyl moiety have been synthesized and evaluated for their antibacterial activity, showing promising results against staphylococci and decreased activity against Gram-negative bacteria. This research contributes to the ongoing search for new antibacterial agents (Foroumadi, Emami, Haghighat, & Moshafi, 1999).

Enzyme Inhibitory Activity

The synthesis of furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives has been explored, showing good enzyme inhibitory activity. Specifically, certain compounds have demonstrated excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating their potential utility as therapeutic agents (Hussain et al., 2017).

Polymer Science

In the field of polymer science, the introduction of heterocyclic units such as furyl into phosphine-sulfonate ligand frameworks has been studied for their impact on ethylene polymerization and copolymerization. These modifications can significantly affect the properties of the resulting polymers, offering new possibilities for materials science applications (Yang, Xiong, & Chen, 2017).

Analytical Chemistry

The development of novel electroactive materials, such as using sulpiride drug derivatives for the preparation of PVC-based Zn2+-selective electrodes, illustrates the application of these compounds in analytical chemistry. Such electrodes have shown excellent selectivity and fast response times, making them useful for zinc ion detection in various materials (Saleh & Gaber, 2001).

properties

IUPAC Name |

2-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6S/c1-3-28-19-8-5-4-7-18(19)22(24)23-15-21(20-9-6-14-29-20)30(25,26)17-12-10-16(27-2)11-13-17/h4-14,21H,3,15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJECUMQVBHRBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

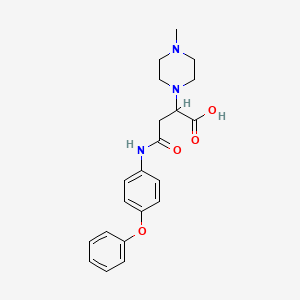

![N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4',5':5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide](/img/structure/B2781556.png)

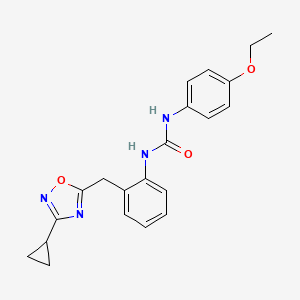

![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)](/img/structure/B2781557.png)

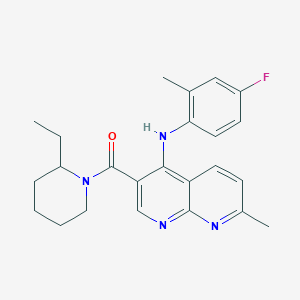

![Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate](/img/structure/B2781560.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2781561.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2781571.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2781573.png)